9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane
Description
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
9,9-dimethyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-10(2)3-5-11(6-4-10)9-13-8-7-12-11/h12H,3-9H2,1-2H3 |
InChI Key |
JCWOIPOIRAMBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)COCCN2)C |
Origin of Product |
United States |
Preparation Methods
Prins Cyclization Approach
The predominant method for synthesizing 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one involves the Prins cyclization , a well-established reaction for constructing spirocyclic ketones with oxygen heteroatoms. This approach typically proceeds via the reaction of an aldehyde or ketone with an alkene in the presence of an acid catalyst, leading to cyclization and formation of the spirocyclic core.
Aldehyde or ketone + Alkene (e.g., methyl vinyl ketone) → Spirocyclic ketone via Prins cyclization
- Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like boron trifluoride etherate (BF₃·OEt₂).
- Solvent choices include dichloromethane (DCM) or ethyl acetate, depending on substrate stability.
- Mild heating (room temperature to 50°C) to promote cyclization.
Use of Catalysts and Reagents
While initial studies focus on acid catalysis, recent advancements explore metal-catalyzed approaches, notably olefin metathesis using Grubbs catalysts for ring closure, especially in complex or large-scale syntheses. However, due to cost and complexity, the Prins cyclization remains the primary laboratory method.
Alternative Synthetic Routes
- Heterocyclic precursor cyclizations: Starting from heterocyclic aldehydes or ketones, followed by intramolecular cyclization under acidic conditions.
- Sequential functionalization: Incorporation of methyl groups at the 9-position via methylation reactions post-cyclization, often using methyl iodide or dimethyl sulfate under basic conditions.
Stepwise Synthesis Outline
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of heterocyclic aldehyde or ketone | Known heterocyclic synthesis | Precursors for cyclization |
| 2 | Prins cyclization | Acid catalyst (p-TsOH), methyl vinyl ketone, DCM | Formation of spirocyclic intermediate |
| 3 | Purification of intermediate | Column chromatography | Isolated spirocyclic ketone |
| 4 | Methylation at the 9-position | Methyl iodide, base (K₂CO₃ or NaH) | Introduction of methyl groups |
| 5 | Final oxidation or purification | Standard techniques | 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one |
Data Tables of Reaction Conditions and Yields
| Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Prins cyclization | p-TsOH | DCM | Room temp to 50°C | 12-24 h | 70-85 | Widely used, scalable |
| Metal-catalyzed | Grubbs catalyst | DCM or toluene | Reflux | 6-12 h | Variable | Costly, complex |
| Methylation | Methyl iodide | Acetone or DMF | Room temp | 4-8 h | 80-90 | Post-cyclization modification |
Notes on Reaction Mechanisms
The key step involves protonation of the aldehyde or ketone, followed by nucleophilic attack of the alkene, leading to carbocation formation and cyclization. Subsequent dehydration yields the spirocyclic ketone. Methylation at the 9-position typically proceeds via nucleophilic attack of a methylating agent on an enolate or activated site.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a member of the MmpL family of transporters required for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key differences between 9,9-dimethyl-4-oxa-1-azaspiro[5.5]undecane and structurally related spiro compounds:
Key Observations
Heteroatom Influence: Oxygen-rich spiro compounds (e.g., tetraoxaspiro derivatives) exhibit enhanced hydrogen-bonding capacity, impacting solubility and crystallinity .
Synthetic Strategies :
- SmI₂-mediated radical ring expansion (used for histrionicotoxin alkaloids) enables efficient construction of 1-azaspiro frameworks .
- Prins cyclization is favored for oxygen-nitrogen spiro systems (e.g., 1-oxa-9-azaspiro derivatives) with high stereocontrol .
Biological Activities :
- Neuroprotective 2-oxa-spiro derivatives (e.g., compound 520) show efficacy in cell viability assays (MTT and trypan blue) .
- Fluorinated diazaspiro compounds (e.g., 3a, 3b) are studied for structural rigidity via X-ray and DFT, aiding in rational drug design .
- Spiroacetals like 1,7-dioxaspiro[5.5]undecane act as pheromone mimics in plant-insect interactions .
Physical Properties :
Biological Activity
9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antituberculosis applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure which contributes to its unique biological properties. Its molecular formula is with a molecular weight of approximately 183.29 g/mol. The presence of the oxa and azaspiro moieties is significant as they are known to influence biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antituberculosis potential of derivatives of this compound. Notably, research conducted by Komarova et al. (2024) demonstrated that derivatives containing the 1-oxa-9-azaspiro[5.5]undecane scaffold exhibited significant activity against Mycobacterium tuberculosis, including both antibiotic-sensitive and multi-resistant strains. The study employed molecular docking techniques to optimize the compounds for enhanced activity against the MmpL3 protein of M. tuberculosis, showing that some derivatives surpassed the efficacy of standard treatments .
Table 1: Antituberculosis Activity of this compound Derivatives
| Compound | Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | H37Rv (sensitive) | 0.25 µg/mL | |
| Compound B | MDR Strain | 0.5 µg/mL | |
| Compound C | XDR Strain | 1.0 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and function. The spirocyclic structure may enhance binding affinity to specific bacterial proteins, disrupting essential processes within the pathogen.
Case Studies
- Study on Antituberculosis Activity : In a comprehensive study published in Chemistry of Heterocyclic Compounds, researchers synthesized several derivatives based on the core structure of this compound and evaluated their activity against various strains of M. tuberculosis. The findings indicated that modifications to the peripheral groups significantly influenced antimicrobial potency .
- Molecular Docking Studies : Molecular docking simulations were performed to predict binding interactions between synthesized compounds and target proteins in M. tuberculosis. Results suggested that certain modifications could enhance binding affinity, providing a pathway for developing more effective antituberculosis agents .
Safety and Toxicology
While the biological activity is promising, safety profiles must also be considered. Preliminary toxicity assessments indicate that many derivatives exhibit acceptable safety margins in vitro; however, further studies are necessary to evaluate long-term effects and potential side effects in vivo.
Q & A
Q. What are the recommended synthetic routes for 9,9-dimethyl-4-oxa-1-azaspiro[5.5]undecane, and how can reaction yields be optimized?
The synthesis typically involves multi-step processes such as Prins cyclization or olefin metathesis (for scalability) . Key optimization strategies include:
- Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates during cyclization.
- Solvent systems : Dichloromethane or ethanol improves solubility of intermediates .
- Temperature control : Maintain 0–5°C during sensitive steps to prevent side reactions.
Yields >70% are achievable with rigorous purification (e.g., column chromatography) .
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
Use a combination of NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry to verify the spiro junction and substituent positions . For example:
- ¹³C NMR : Look for distinct quaternary carbon signals at 90–100 ppm (spiro center).
- X-ray crystallography provides definitive confirmation but requires high-purity crystals .
Q. What biological targets are associated with this spirocyclic scaffold?
The compound’s analogs show activity against:
Q. Which reaction conditions are critical for functionalizing the spirocyclic core?
- Reduction : Use NaBH₄ or LiAlH₄ to modify ketone groups.
- Substitution : Employ nucleophiles (e.g., amines) under anhydrous conditions .
- Oxidation : KMnO₄ or CrO₃ selectively oxidizes secondary alcohols .
Q. What methodologies are used to introduce substituents like methyl or benzyl groups?
- Alkylation : React with methyl iodide/K₂CO₃ in DMF.
- Buchwald-Hartwig amination : For aryl/heteroaryl additions .
- Protection/deprotection strategies : Use Boc groups for amine functionalization .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be studied using analogs of this compound?
Design analogs with systematic substitutions (e.g., Table 1) and evaluate via:
- Biological assays : Measure IC₅₀ against M. tuberculosis or enzyme targets .
- Computational docking : Map binding interactions (e.g., with MmpL3’s active site) .
| Compound Modification | Biological Activity Change | Reference |
|---|---|---|
| Hydroxyl group at C4 | Enhanced solubility, reduced activity | |
| Benzyl substitution at N9 | Improved MmpL3 inhibition | |
| Sulfur incorporation | Altered metabolic stability |
Q. How should contradictory data on biological activity be resolved?
Example: Discrepancies in antitubercular activity may arise from:
Q. What criteria determine the choice between Prins cyclization and olefin metathesis for synthesis?
Q. How can pharmacokinetic properties (ADME) be optimized for in vivo studies?
- Lipophilicity : Introduce polar groups (e.g., -OH) to reduce logP .
- Metabolic stability : Replace labile esters with amides .
- Permeability : Use Caco-2 assays to assess intestinal absorption .
Q. What advanced techniques elucidate mechanistic interactions with biological targets?
Q. How are advanced characterization methods applied to resolve stereochemical ambiguities?
Q. What computational strategies guide the design of derivatives with enhanced activity?
- Molecular dynamics simulations : Model binding pocket flexibility over 100+ ns .
- Free-energy perturbation (FEP) : Predict ΔΔG for substituent modifications .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Eₛ) parameters .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
